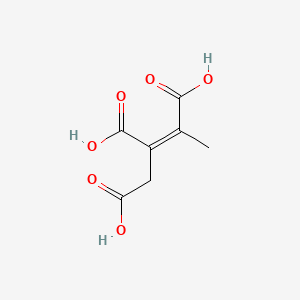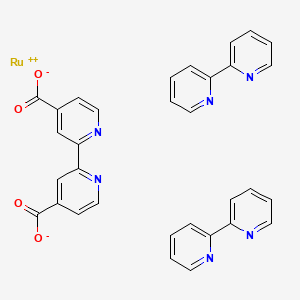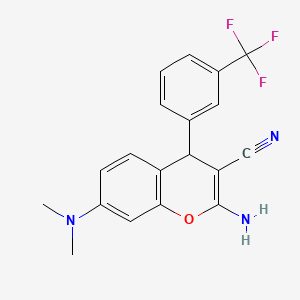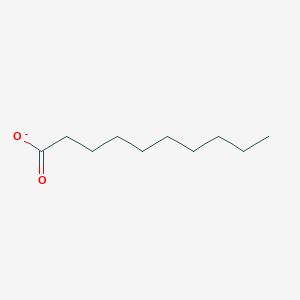
Alisol B 23-Acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alisol B 23-acetate is a triterpenoid compound found in the rhizomes of Alisma orientale, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and antitumor effects . It is a major bioactive constituent in the Chinese herb Zexie (Rhizoma Alismatis) and has been found to exhibit multiple pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a standard marker for quality control of pharmaceutical preparations of Alismatis rhizome.
Medicine: Demonstrates anti-inflammatory activity by inhibiting the degranulation of mast cells and reducing the synthesis of leukotriene C4, interleukin-6, and cyclooxygenase-2.
Industry: Potential use in developing novel prodrugs with desirable pharmacokinetic behaviors.
Wirkmechanismus
Target of Action
Alisol B 23-acetate (AB23A) is a naturally occurring triterpenoid . The primary targets of AB23A are the Farnesoid X receptor (FXR) and Toll-like receptor 4 (TLR4) . FXR plays a pivotal role in regulating renal function and hepatic function , while TLR4 is involved in the regulation of immune response .
Mode of Action
AB23A activates FXR, leading to the induction of FXR downstream gene expression in the kidney . It also inhibits the overexpression of TLR4 and NADPH oxidase 1 (NOX1), subsequently reducing the generation of reactive oxygen species (ROS) in Caco-2 monolayers .
Biochemical Pathways
AB23A affects several biochemical pathways. It ameliorates lipopolysaccharide-induced intestinal barrier dysfunction by inhibiting the TLR4-NOX1/ROS signaling pathway . It also protects against renal ischemia-reperfusion injury through the FXR signaling pathway . In addition, AB23A has been found to influence the mTOR-SREBP1 signaling pathway .
Pharmacokinetics
AB23A can be readily hydrolyzed to form alisol B in human plasma, intestinal, and hepatic preparations . Human butyrylcholinesterase (hBchE) and human carboxylesterases play key roles in AB23A hydrolysis in human plasma and tissue preparations, respectively . It’s also found that human serum albumin (hSA) could catalyze AB23A hydrolysis .
Result of Action
AB23A exhibits multiple pharmacological activities. It significantly attenuates renal ischemia-reperfusion-induced acute kidney injury (AKI) in an FXR-dependent manner . It also ameliorates lipopolysaccharide-induced intestinal barrier dysfunction by reducing pro-inflammatory cytokines production and preventing the disruption of tight junctions . Moreover, AB23A produces a protective effect against CCl4-induced hepatotoxicity .
Action Environment
The action of AB23A can be influenced by environmental factors. For instance, the protective effects of AB23A against renal ischemia-reperfusion injury are dependent on the activation of FXR . Therefore, factors that affect the expression or activation of FXR could potentially influence the efficacy of AB23A.
Biochemische Analyse
Biochemical Properties
Alisol B 23-acetate plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid homeostasis, lipid metabolism, and glucose metabolism . Alisol B 23-acetate acts as an agonist for FXR, leading to the activation of downstream gene expression involved in these metabolic pathways . Additionally, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival .
Cellular Effects
Alisol B 23-acetate exerts significant effects on various cell types and cellular processes. In podocytes, it has been shown to prevent high glucose-induced oxidative stress and inflammation by inhibiting the PI3K/Akt/mTOR signaling pathway . In non-small cell lung cancer cells, Alisol B 23-acetate inhibits cell viability, induces apoptosis, and suppresses migration and invasion . Furthermore, it has been demonstrated to ameliorate lipopolysaccharide-induced intestinal barrier dysfunction by regulating tight junction-related proteins .
Molecular Mechanism
The molecular mechanism of Alisol B 23-acetate involves several pathways. As an FXR agonist, it activates FXR and induces the expression of genes involved in bile acid and lipid metabolism . It also inhibits the PI3K/Akt/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, Alisol B 23-acetate modulates the TLR4-NOX1/ROS signaling pathway, reducing oxidative stress and inflammation in intestinal cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alisol B 23-acetate have been observed to change over time. Studies have shown that it remains stable and retains its bioactivity over extended periods . Long-term treatment with Alisol B 23-acetate has demonstrated sustained protective effects against renal ischemia-reperfusion injury and non-alcoholic steatohepatitis
Dosage Effects in Animal Models
The effects of Alisol B 23-acetate vary with different dosages in animal models. In mice, dose-dependent protective effects against non-alcoholic steatohepatitis have been observed, with higher doses leading to more significant reductions in hepatic triglyceride accumulation and inflammatory cell infiltration . High doses may also result in adverse effects, such as hepatotoxicity, highlighting the importance of determining the optimal therapeutic dose .
Metabolic Pathways
Alisol B 23-acetate is involved in several metabolic pathways. It activates the liver X receptor alpha (LXRα) and ATP-binding cassette transporters G5/G8 (ABCG5/G8) in the jejunum, promoting cholesterol efflux and reducing lipid accumulation . Additionally, it inhibits acyl-CoA cholesterol acyltransferase 2 (ACAT2), further reducing intracellular lipid accumulation . These interactions highlight its potential in treating metabolic disorders such as atherosclerosis.
Transport and Distribution
Within cells and tissues, Alisol B 23-acetate is transported and distributed through interactions with various transporters and binding proteins. It has been shown to regulate the expression of bile salt export pump (BSEP) and Na+/taurocholate cotransporting polypeptide (NTCP), which are involved in bile acid transport . These interactions facilitate its distribution and accumulation in specific tissues, enhancing its therapeutic effects.
Subcellular Localization
The subcellular localization of Alisol B 23-acetate is crucial for its activity and function. It has been observed to localize in the nucleus, where it interacts with nuclear receptors such as FXR and LXRα . Additionally, it affects the expression of tight junction proteins in the intestinal epithelium, indicating its presence in the cell membrane and cytoplasm . These localizations are essential for its regulatory effects on gene expression and cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alisol B 23-acetate can be synthesized through the esterification of alisol B with acetic anhydride in the presence of a catalyst. The reaction involves mixing alisol B with acetic anhydride and a catalyst, followed by controlling the reaction conditions to achieve esterification .
Industrial Production Methods: In industrial settings, alisol B 23-acetate is typically isolated from the chloroform-soluble extract of Alisma orientale using centrifugal partition chromatography coupled with evaporative light scattering detection. This method allows for the separation and purification of alisol B 23-acetate with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Alisol B 23-acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Oxidation and Reduction:
Major Products Formed: The primary product formed from the hydrolysis of alisol B 23-acetate is alisol B .
Vergleich Mit ähnlichen Verbindungen
Alisol B 23-acetate is compared with other similar compounds, such as alisol B, alisol C 23-acetate, alismol, and alismoxide .
Alisol B: Similar in structure but lacks the acetyl group at the 23rd position.
Alisol C 23-acetate: Another triterpenoid with similar pharmacological activities but different structural features.
Alismol and Alismoxide: Sesquiterpenes with distinct chemical structures and biological activities.
Alisol B 23-acetate is unique due to its specific acetylation at the 23rd position, which contributes to its distinct pharmacological properties.
Eigenschaften
CAS-Nummer |
26575-95-1 |
|---|---|
Molekularformel |
C32H50O5 |
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
[1-(3,3-dimethyloxiran-2-yl)-3-[(8S,10S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate |
InChI |
InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18?,22?,23?,24?,26?,27?,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
NLOAQXKIIGTTRE-KUHAPQQGSA-N |
SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |
Isomerische SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O |
Kanonische SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |
Piktogramme |
Irritant |
Synonyme |
23-acetylalisol B alisol B 23-acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-({[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}METHYL)OXAN-2-YL (4AS,6AS,6BR,9R,10S,12AR)-10-{[(2S,3R,4S,5S)-4,5-DIHYDROXY-3-{[(2S,3R,4R,5R,6S)-3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL]OXY}OXAN-2-YL]OXY}-9-(HYDROXYMETHYL)-2,2,6A,6B,9,12A-HEXAMETHYL-1,3,4,5,6,7,8,8A,10,11,12,12B,13,14B-TETRADECAHYDROPICENE-4A-CARBOXYLATE](/img/structure/B1226864.png)

![5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B1226867.png)
![4-[[2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1226868.png)
![({3-Oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B1226869.png)

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1226878.png)

